Propanidid - 1421-14-3

Propanidid

Catalog Number: EVT-280165
CAS Number: 1421-14-3
Molecular Formula: C18H27NO5
Molecular Weight: 337.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Propanidid is a chemical compound classified as an eugenol derivative. [, ] It belongs to a group of compounds investigated for their anesthetic properties. [] Propanidid acts as a γ-aminobutyric acid type A (GABAA) receptor agonist. []

Molecular Structure Analysis

Propanidid undergoes rapid hydrolysis in vivo, primarily by liver enzymes. [, ] This hydrolysis leads to the formation of 3-methoxy-4-(N,N-diethylcarbamoylmethoxy)-phenylacetic acid. [] The breakdown can also be facilitated in vitro by purified, concentrated cholinesterase. [] Propanidid exhibits a binding affinity to plasma proteins. []

Mechanism of Action

Propanidid exerts its effects by potentiating GABAA receptors. [] It enhances the binding of [3H]muscimol, a GABAA receptor agonist, to membrane preparations from pig cerebral cortex. [] This enhancement is concentration-dependent, requiring the presence of chloride ions and being inhibited by picrotoxinin. [] Propanidid does not stimulate the binding of [3H]flunitrazepam to membranes, unlike barbiturates. []

Physical and Chemical Properties Analysis

Propanidid appears as a colorless or faintly yellowish oil. [] It is insoluble in water. [] Propanidid has a boiling point of 210-212°C. []

Applications
  • Neuroscience Research: Propanidid has been used to investigate the sensory pathways of the olfactory and visual systems in rabbits. [] Studies suggest it has a transient inhibitory effect on the thalamo-cortical pathway. []
  • Pharmacological Research: Propanidid serves as a model compound for investigating the effects of drugs with impaired metabolism due to its rapid hydrolysis by esterases. [] Researchers have used propanidid to study the interactions between anesthetic agents and muscle relaxants. [, , ]
  • Electrophysiology: Propanidid has been used as an activating agent in electroencephalography (EEG) studies. [] It has demonstrated an ability to activate bioelectric activity in the brain, proving useful for diagnosing epilepsy and localizing brain tumors. []
Future Directions
  • Mechanism of Action: Further research is needed to fully elucidate the specific binding sites and interactions of propanidid with the GABAA receptor. [] Understanding the subtle differences in its mechanism of action compared to other anesthetics like barbiturates could be valuable.
  • Metabolite Activity: Investigating the pharmacological activity of propanidid's primary metabolite, 4-(2-[diethylamino]-2-oxoethoxy)-3-methoxy-benzeneacetic acid (DOMBA), is crucial, especially regarding potential GABAA receptor modulation and its clinical implications. []
  • Drug Design: Studying the structure-activity relationships of propanidid analogues, like AZD-3043, could lead to the development of new anesthetic agents with improved safety profiles and pharmacological properties. []

Eugenol

Compound Description: Eugenol is a phenylpropanoid, an allyl chain-substituted guaiacol, a member of the phenylpropanoids, and a member of allybenzenes. It is a pale yellow oily liquid obtained from clove oil []. It has been investigated for its anesthetic properties [].

Relevance: Eugenol serves as a crucial starting compound for synthesizing Propanidid and other related anesthetic agents []. Its derivatives, specifically those investigated in the late 1950s, led to developing Propanidid [].

G29.505 (Eunal)

Compound Description: G29.505, chemically known as 2-methoxy-4-allylphenoxyacetic acid-N: N diethylamide, is a derivative of eugenol studied for its anesthetic properties []. It was initially presented in a lecithin emulsion called gliddophil due to its poor water solubility [].

E34 (Propinal)

Compound Description: E34, also known as Propinal, is another eugenol derivative briefly studied for its anesthetic properties [].

Relevance: Propinal exhibits properties similar to G29.505 and Propanidid but was found to have a high incidence of postoperative nausea and vomiting if atropine premedication was not used []. Like G29.505, it was eventually abandoned in favor of Propanidid due to these side effects [].

3-Methoxy-4-(N,N-diethylcarbamoylmethoxy)-phenylacetic acid

Compound Description: This compound is the primary metabolite of Propanidid, formed through hydrolysis by plasma cholinesterases [, , ].

Relevance: This metabolite represents the inactive form of Propanidid following its rapid breakdown in the body, signifying its role in the drug's short duration of action [, ].

Relevance: DOMBA's interaction with GABAA receptors, specifically its direct activation, reveals a potential mechanism for Propanidid's anesthetic action []. This discovery suggests that metabolites of Propanidid and similar drugs under development could contribute to clinically significant neurophysiologic effects [].

Methohexitone

Compound Description: Methohexitone is a barbiturate intravenous anesthetic agent [, , , ]. It is known for its rapid onset and short duration of action, but it can cause excitatory side effects like tremors and involuntary muscle movements [].

Relevance: Methohexitone serves as a comparator to Propanidid in many studies investigating anesthetic properties, side effects, and interactions with other drugs. These studies highlight the similarities and differences between these intravenous anesthetic agents, particularly regarding their cardiovascular effects, recovery profiles, and emetic sequelae [, , , ].

Thiopentone

Compound Description: Thiopentone is another commonly used barbiturate intravenous anesthetic agent [, , , , , ]. Like Methohexitone, it is a potent anesthetic with a rapid onset of action, but it can also lead to respiratory depression and a decrease in blood pressure [].

Relevance: Thiopentone is frequently used as a reference drug in studies evaluating the properties of Propanidid. Research comparing these agents focuses on various aspects, including their impact on the cardiovascular and respiratory systems, anesthetic potency, induction characteristics, and interactions with muscle relaxants like suxamethonium [, , , , , ].

Ketamine

Compound Description: Ketamine is a dissociative anesthetic agent with analgesic properties [, ]. It is known to increase blood pressure and heart rate, in contrast to the depressant effects of some other anesthetics [].

Relevance: Ketamine was studied in combination with Propanidid to explore the possibility of mitigating the cardiovascular and respiratory depression associated with Propanidid alone []. Results showed that Ketamine could potentially counteract these depressive effects, making the combination worthy of further investigation [].

Secobarbital

Compound Description: Secobarbital is a barbiturate with sedative and hypnotic properties [, ]. It acts as a central nervous system depressant and is known to enhance the effects of GABA at the GABAA receptor [].

Relevance: Secobarbital was used as a premedicant in a study examining changes in serum potassium levels after induction with Propanidid and succinylcholine []. Furthermore, Secobarbital, like Propanidid, enhances the binding of the GABA agonist [3H]muscimol to the GABA receptor, but unlike barbiturates, Propanidid did not stimulate the binding of [3H]flunitrazepam to membranes [].

Diazepam

Compound Description: Diazepam is a benzodiazepine medication with anxiolytic, sedative, and muscle relaxant properties [, ].

Relevance: Diazepam was compared to Propanidid as a sedative for dentistry, demonstrating less amnesia but a similar anxiolytic effect []. Diazepam was also used as a premedicant in a study comparing the effects of Propanidid and Thiopentone on serum potassium levels, and in a study comparing the effectiveness of Propanidid, Thiopentone, and Diazepam for anaesthesia for cardioversion [, ].

Suxamethonium

Compound Description: Suxamethonium is a depolarizing neuromuscular blocking agent used to induce muscle relaxation and short-term paralysis [, , ].

Relevance: Suxamethonium exhibits a notable interaction with Propanidid, resulting in a prolonged duration of apnoea, which is attributed to Propanidid's inhibitory effect on plasma cholinesterases [, , , ]. This interaction underscores the importance of considering potential drug combinations when administering Propanidid.

Tubocurarine

Compound Description: Tubocurarine is a non-depolarizing neuromuscular blocking drug, meaning it induces muscle relaxation by competing with acetylcholine for receptors at the neuromuscular junction [, ].

Relevance: Studies have shown a complex interaction between Propanidid and Tubocurarine, where a larger dose of Tubocurarine was required after Propanidid administration compared to Thiopentone []. This finding indicates Propanidid might potentiate the neuromuscular blocking effects of Tubocurarine, highlighting the need for careful dosing adjustments when these drugs are co-administered.

Flunitrazepam

Compound Description: Flunitrazepam is a potent benzodiazepine drug with sedative, hypnotic, amnesic, anxiolytic, anticonvulsant, and muscle relaxant properties [, ].

Relevance: Unlike barbiturates like Secobarbital, Propanidid does not stimulate the binding of [3H]flunitrazepam to membranes []. Additionally, a flunitrazepam-propanidid combination was compared to Propofol for suspension laryngoscopy, with the Propanidid combination showing longer apnoea but quicker recovery [].

Propofol

Compound Description: Propofol is a short-acting intravenous anesthetic agent commonly used for induction and maintenance of general anesthesia [, ]. It is known for its rapid onset and offset of action, as well as its relatively smooth recovery profile [].

Relevance: The introduction of Propofol significantly impacted the clinical use of Propanidid, as Propofol offered a safer alternative with similar fast-acting properties []. The availability of Propofol, combined with reports of anaphylactic reactions associated with Propanidid, led to the decline in Propanidid use, eventually making it obsolete in many countries. A study comparing Propofol to a flunitrazepam-propanidid combination for suspension laryngoscopy found that the Propanidid combination resulted in longer apnoea but faster recovery compared to Propofol [].

Etomidate

Compound Description: Etomidate is another intravenous anesthetic agent known for its minimal cardiovascular effects, making it suitable for patients with compromised cardiac function [, ].

Relevance: Etomidate was compared to Propanidid in studies examining their impact on haemodynamics, coronary blood flow, and myocardial oxygen consumption []. Etomidate demonstrated a more favorable cardiovascular profile compared to Propanidid, which caused significant myocardial depression. This difference highlights the potential advantages of using Etomidate over Propanidid in patients with cardiovascular concerns. Etomidate and Propanidid were also compared in a study investigating histamine release after intravenous application of short-acting hypnotics [].

Properties

CAS Number

1421-14-3

Product Name

Propanidid

IUPAC Name

propyl 2-[4-[2-(diethylamino)-2-oxoethoxy]-3-methoxyphenyl]acetate

Molecular Formula

C18H27NO5

Molecular Weight

337.4 g/mol

InChI

InChI=1S/C18H27NO5/c1-5-10-23-18(21)12-14-8-9-15(16(11-14)22-4)24-13-17(20)19(6-2)7-3/h8-9,11H,5-7,10,12-13H2,1-4H3

InChI Key

KEJXLQUPYHWCNM-UHFFFAOYSA-N

SMILES

CCCOC(=O)CC1=CC(=C(C=C1)OCC(=O)N(CC)CC)OC

Solubility

Soluble in DMSO

Synonyms

Propanidid; Epontol; Fabantol; Fabontal; FBA 1420; BAY-1420, Sombrevin; TH-2180; WH 5668.

Canonical SMILES

CCCOC(=O)CC1=CC(=C(C=C1)OCC(=O)N(CC)CC)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.